molecular formula C7H7N3O B12278099 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12278099
M. Wt: 149.15 g/mol
InChI Key: GDXJKEZASJCTQI-UHFFFAOYSA-N
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Description

Historical Development and Significance of Fusedacs.orgresearchgate.netorganic-chemistry.orgTriazole-Pyridine Systems

The exploration of triazole chemistry dates back to the 19th century, with the first synthesis of a triazole derivative. However, the systematic investigation of fused triazole systems, such as the triazolopyridines, gained momentum in the 20th century with the burgeoning field of medicinal chemistry. nih.govjetir.org These fused systems were recognized for their potential to mimic endogenous purine (B94841) structures, opening avenues for their investigation as potential modulators of biological pathways. nih.gov

The significance of the acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is underscored by its presence in a variety of biologically active molecules. This framework has been identified as a key structural motif in compounds developed for a range of therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a target for autoimmune diseases. acs.orgnih.gov Furthermore, the versatility of this scaffold has been demonstrated in the development of agents with potential applications in oncology and other fields. acs.orgresearchgate.net The inherent chemical properties of the fused ring system, including its planarity and the distribution of nitrogen atoms, allow for diverse intermolecular interactions with biological targets. mdpi.com

Structural Classification and Nomenclature withinacs.orgresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine Chemistry

Triazolopyridines are a class of heterocyclic compounds that can exist as multiple isomers, distinguished by the positions of the nitrogen atoms and the manner of ring fusion. wikipedia.org The nomenclature of these fused systems follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

The name " acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine" specifies the fusion of a 1,2,4-triazole (B32235) ring with a pyridine (B92270) ring. The numbers within the brackets, [1,5-a], denote the atoms involved in the fusion. In this case, the triazole ring is fused to the pyridine ring between position 1 of the triazole and the 'a' face (the bond between the nitrogen and the adjacent carbon) of the pyridine ring. The numbering of the fused system follows a specific set of rules to ensure unambiguous identification of substituent positions.

Within the broader family of triazolopyridines, there are several isomeric forms, including:

acs.orgresearchgate.netorganic-chemistry.orgTriazolo[4,3-a]pyridine: In this isomer, the fusion occurs at a different nitrogen atom of the triazole ring.

acs.orgresearchgate.netacs.orgTriazolo[1,5-a]pyridine: This isomer involves the fusion of a 1,2,3-triazole ring.

The specific arrangement of nitrogen atoms in the acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold imparts it with distinct electronic properties and hydrogen bonding capabilities, which are crucial for its biological activity. mdpi.com

Specific Context of 5-Methoxy-acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine as a Substitutedacs.orgresearchgate.netorganic-chemistry.orgTriazolo[1,5-a]pyridine Derivative

While the acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold itself has been the subject of considerable research, the specific derivative, 5-Methoxy- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, is less extensively documented in publicly available scientific literature. The introduction of a methoxy (B1213986) group at the 5-position of the pyridine ring is expected to modulate the electronic and steric properties of the parent molecule.

The synthesis of substituted acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been achieved through various chemical strategies. researchgate.netorganic-chemistry.orgmdpi.com These methods often involve the cyclization of appropriately substituted pyridine precursors. For instance, one common approach involves the reaction of 2-aminopyridines with various reagents to construct the fused triazole ring. organic-chemistry.org

Due to the limited availability of specific research data for 5-Methoxy- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine, a comprehensive analysis of its detailed research findings and the creation of specific data tables are not feasible at this time. Further experimental investigation is required to fully characterize this particular derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-3-6-8-5-9-10(6)7/h2-5H,1H3

InChI Key

GDXJKEZASJCTQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=NN21

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives, Including 5 Methoxy Analogues

Cyclization and Annulation Strategies for thenih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine Core

The formation of the fused triazole ring is the cornerstone of synthesizing nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. This is typically accomplished by forming a crucial N-N bond via intramolecular cyclization of a suitably functionalized 2-substituted pyridine (B92270).

A primary and versatile route to the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core begins with 2-aminopyridine (B139424) derivatives. For the synthesis of the target compound, 5-Methoxy- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine, the corresponding precursor would be 2-amino-6-methoxypyridine. Several methods have been developed for this transformation.

One established method involves the cyclization of N-(pyrid-2-yl)formamidoximes, which can be prepared from 2-aminopyridines. organic-chemistry.org The cyclization is effectively carried out using trifluoroacetic anhydride (B1165640) under mild conditions, yielding the desired triazolopyridines in good yields. organic-chemistry.org

Another powerful strategy is the oxidative N-N bond formation. This can be achieved through several reagents:

PIFA (Phenyliodine bis(trifluoroacetate)) : N-(pyridin-2-yl)benzimidamides, derived from 2-aminopyridines, undergo rapid intramolecular annulation when treated with PIFA. This metal-free method provides high yields in short reaction times. organic-chemistry.org

Iodine/Potassium Iodide (I₂/KI) : This system facilitates an environmentally benign oxidative N-N bond formation from readily available N-aryl amidines, leading to a variety of nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net

Chloramine-T : Acting as an efficient promoter, chloramine-T enables the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines through a direct, metal-free oxidative N-N bond formation. organic-chemistry.org

Copper Catalysis : A copper-catalyzed aerobic oxidative cyclization of guanidylpyridines provides a straightforward route to 2-amino- nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. researchgate.netmdpi.com This method is tolerant of various substituents on the pyridine ring. researchgate.net

A recently developed catalyst-free approach utilizes microwave irradiation to synthesize these compounds from enaminonitriles and benzohydrazides. nih.gov This tandem reaction proceeds through transamidation, nucleophilic addition, and subsequent condensation. mdpi.comnih.gov For instance, a 4-methoxy substituted enaminonitrile has been successfully used, indicating the compatibility of methoxy (B1213986) groups in such cyclizations. nih.gov

Table 1: Cyclization Methods from Amino-Pyridine Precursors
Precursor TypeReagent/CatalystKey TransformationReference
N-(pyrid-2-yl)formamidoximesTrifluoroacetic anhydrideDehydrative Cyclization organic-chemistry.org
N-(pyridin-2-yl)benzimidamidesPIFAOxidative N-N Bond Formation organic-chemistry.org
N-aryl amidinesI₂/KI or Chloramine-TOxidative N-N Bond Formation organic-chemistry.org
GuanidylpyridinesCopper CatalystAerobic Oxidative Cyclization researchgate.net
Enaminonitriles + BenzohydrazidesMicrowave (catalyst-free)Tandem Transamidation/Condensation nih.gov

Cyclocondensation reactions are a fundamental strategy for constructing heterocyclic rings. In the context of the related nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system, a common approach involves reacting 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds. nih.govnih.gov This strategy builds the six-membered pyrimidine (B1678525) ring onto the existing five-membered aminotriazole.

For the synthesis of nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines, the analogous strategy involves the condensation of a suitable pyridine precursor that can react with a hydrazine (B178648) equivalent to form the triazole ring. For example, an efficient synthesis of nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines, which are isomers of the target scaffold, involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org While this forms the isomeric system, subsequent Dimroth rearrangement under certain conditions can lead to the more stable nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine.

Table 2: Cyclocondensation Strategies for Fused Triazoles
Reactant 1Reactant 2Resulting ScaffoldKey FeaturesReference
3-Amino-1,2,4-triazole1,3-Dicarbonyl Compound nih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyrimidineBuilds the pyrimidine ring nih.govnih.gov
2-ChloropyridineHydrazides nih.govorganic-chemistry.orgorganic-chemistry.orgTriazolo[4,3-a]pyridinePd-catalyzed C-N coupling followed by cyclization organic-chemistry.org

A novel synthesis of nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines has been developed starting from acetohydrazide derivatives. The reaction of 2'-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles provides a direct route to highly substituted nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. This transformation can be performed in a single step or can proceed via the isolation of intermediate 1-acetamidopyridones. Alternatively, the acetylation of pre-formed 1-aminopyridones also furnishes the target triazolopyridine ring system.

Building the pyridine ring onto a pre-existing triazole is another effective strategy. This approach is particularly useful for synthesizing derivatives with specific substitution patterns, such as the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitriles. The heterocyclization can be achieved through the cyclocondensation of 2-(1H-1,2,4-triazol-5-yl)acetonitrile with β-dicarbonyl compounds. This method efficiently constructs the pyridine portion of the fused heterocyclic system.

Expanding on the strategy of building the pyridine ring, 2-(1,2,4-triazol-5-yl)acetonitriles can also be reacted with α,β-unsaturated nitriles and esters. This heterocyclization pathway provides access to a wide range of substituted nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. The specific choice of the unsaturated partner allows for the introduction of diverse functional groups onto the newly formed pyridine ring.

The synthesis of the nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core can also be achieved from substituted aminopyridone precursors. The starting material, 3-cyano-4,6-dimethyl-2-pyridone, is readily synthesized from the reaction of acetylacetone (B45752) with malononitrile. researchgate.net Following N-amination to produce 1-amino-3-cyano-4,6-dimethyl-2-pyridone, cyclization can be induced. A closely related transformation involves the reaction of 1-amino-2-imino-1,2-dihydropyridin-3-carbonitriles with acetic acid derivatives, which serve as acylating agents, to yield the corresponding nih.govorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitriles. researchgate.net This reaction proceeds via acylation of the exocyclic amino group, followed by intramolecular cyclization onto the ring nitrogen and subsequent dehydration to form the aromatic triazole ring.

Catalytic and Transition Metal-Mediated Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridine. These methods are valued for their efficiency, selectivity, and tolerance of a wide range of functional groups.

Copper catalysis is a prominent method for synthesizing organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines through oxidative cyclization. These reactions typically involve the formation of crucial N-C and N-N bonds in a sequential manner. A notable approach utilizes the reaction of 2-aminopyridine with nitriles in the presence of a copper catalyst, such as Copper(I) bromide (CuBr), via a consecutive addition and oxidative cyclization sequence. mdpi.com This method is advantageous due to the ready availability and low cost of the starting materials and the copper catalyst. organic-chemistry.org The reactions are often conducted under an air atmosphere, which serves as a green oxidant. organic-chemistry.orgmdpi.com

Another strategy involves the copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with aminopyrazoles or aminopyrimidines. rsc.org Although this produces related fused pyridine systems, the underlying principle of copper-mediated oxidative annulation is relevant. Heterogeneous catalyst systems, such as Cu-Zn/Al-Ti, have also been employed, facilitating the reaction between 2-aminopyridine and nitriles under atmospheric air. mdpi.com These copper-catalyzed methods demonstrate broad functional group tolerance, making them highly versatile for creating a library of substituted organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Synthesis of organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridine Derivatives

CatalystStarting MaterialsOxidantKey FeaturesReference
CuBr2-Aminopyridine, NitrilesAirFacile, consecutive addition-oxidative cyclization mdpi.com
Copper CatalystNot specifiedAirInexpensive materials, sequential N-C and N-N bond formation organic-chemistry.org
Cu-Zn/Al-Ti2-Aminopyridine, NitrilesAirHeterogeneous catalyst system mdpi.com
Cu(OTf)₂Methyl azaarenes, 6-Amino-pyrimidine-2,4-dionesAirDomino cyclization, high functional group compatibility rsc.org

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for synthesizing substituted organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines. mdpi.com These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of various substituents onto the heterocyclic core. A key approach involves a tandem reaction sequence developed by Zhuo's group, where 1,2,4-oxadiazol-3-amines react with a 2-pyridyl triflate. mdpi.comnih.gov This cascade process proceeds through an initial C-N coupling, which is then followed by a Boulton-Katritzky rearrangement to yield the final triazolopyridine structure. mdpi.comnih.gov

Another efficient method utilizes the palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This reaction chemoselectively occurs at the terminal nitrogen atom of the hydrazide. The resulting intermediate can then be dehydrated, often under microwave irradiation, to furnish the organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[4,3-a]pyridine, an isomer that can sometimes be rearranged to the more stable [1,5-a] isomer. organic-chemistry.orgnih.gov The versatility of palladium catalysis is further demonstrated by its application in coupling various aryl halides with thiols and phosphines, highlighting its broad utility in forming diverse chemical bonds essential for creating complex derivatives. organic-chemistry.orgacs.org

Table 2: Palladium-Catalyzed Synthetic Approaches

Catalyst SystemReactantsReaction TypeKey TransformationReference
Palladium Catalyst1,2,4-Oxadiazol-3-amines, 2-Pyridyl triflateTandem C-N Coupling / RearrangementCascade reaction via Boulton-Katritzky rearrangement mdpi.comnih.gov
Palladium CatalystHydrazides, 2-ChloropyridineAddition / DehydrationChemoselective addition followed by cyclization organic-chemistry.org
Pd(OAc)₂/DiPPFAryl halides, Thiols/PhosphinesCross-CouplingGeneral method for C-S and C-P bond formation organic-chemistry.org

The [3+2] cycloaddition is a highly effective method for constructing the five-membered triazole ring of the organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridine system. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic ring. Copper acetate (B1210297) has been utilized as a catalyst in the reaction between azinium-N-imines and nitriles, proceeding via a mechanochemically assisted [3+2] cycloaddition to yield organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines. mdpi.com This method highlights the use of mechanical force to promote the reaction.

In another variation, copper acetate catalyzes the reaction of N-iminoisoquinolinium ylides with dioxazolone, which serves as an acyl nitrile source. mdpi.com The reaction proceeds through C-H amidation and subsequent cyclization. While not limited to copper, other metals like gold have also been shown to catalyze [3+2] cycloadditions between azides and alkynes to form triazoles, demonstrating the broader applicability of this reaction type in heterocyclic synthesis. mdpi.com These cycloaddition strategies are valuable for their convergence and ability to rapidly assemble the core triazolopyridine structure. mdpi.comnih.govresearchgate.net

Manganese-porphyrin complexes are recognized for their catalytic activity in various organic transformations, including annulation reactions relevant to the synthesis of fused nitrogen heterocycles. mdpi.com One reported application involves a Mn-Porphyrin catalytic system for the annulation reaction between 1,2,3,4-tetrazole and nitriles to form organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines. mdpi.com Porphyrin-based catalysts, particularly those involving manganese, can facilitate oxidative reactions. researchgate.netrsc.org For instance, manganese(III) porphyrins have been studied for their ability to catalyze the electrocatalytic reduction of dioxygen, a process that involves fundamental steps of substrate binding and activation that are analogous to catalytic annulations. rsc.org The unique electronic and structural properties of the manganese center, modulated by the porphyrin ligand, can be harnessed to promote the formation of the heterocyclic ring system. researchgate.net

Environmentally Benign and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable methods for the synthesis of organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product formation in significantly reduced reaction times. rsisinternational.org This technology has been successfully applied to the synthesis of organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines and related structures. mdpi.comnih.govnih.gov

A particularly noteworthy development is a catalyst-free and additive-free method for synthesizing organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[1,5-a]pyridines under microwave irradiation. mdpi.comnih.gov This protocol involves the tandem reaction of enaminonitriles and benzohydrazides in toluene (B28343) at elevated temperatures (e.g., 140 °C). mdpi.com The reaction proceeds through a transamidation mechanism, followed by nucleophilic addition and condensation to afford the target compounds in good to excellent yields with a broad substrate scope. mdpi.comnih.gov For instance, reacting 4-methoxy enaminonitrile with various benzohydrazides under these conditions yields the corresponding triazolopyridines efficiently. nih.gov

Microwave heating has also been used to facilitate the final dehydration step in palladium-catalyzed syntheses of organic-chemistry.orgmdpi.comrsisinternational.orgtriazolo[4,3-a]pyridines, demonstrating its utility as a complementary tool in multi-step synthetic sequences. organic-chemistry.org The significant reduction in reaction time, from hours to minutes, makes microwave-assisted protocols a highly attractive and sustainable alternative to conventional heating methods. rsisinternational.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeConditionsKey AdvantageReference
Conventional HeatingOften hours to overnightVaries (reflux, etc.)Standard laboratory procedure nih.gov
Microwave Irradiation10-15 minutes120-140 °CDrastic reduction in reaction time, improved yields mdpi.comrsisinternational.org

Catalyst-Free and Additive-Free Methodologies

The development of synthetic protocols that eliminate the need for catalysts and additives is a cornerstone of green chemistry. For the synthesis of the acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine scaffold, several such methodologies have been established.

A notable eco-friendly approach involves the microwave-assisted synthesis from enaminonitriles and benzohydrazides. mdpi.comnih.gov This method operates without any catalyst or additive, proceeding through a tandem sequence initiated by transamidation between the starting materials. mdpi.comresearchgate.net This is followed by a nucleophilic addition involving the nitrile group and subsequent condensation to yield the final acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine product. mdpi.comnih.gov The reaction demonstrates broad substrate scope and tolerance for various functional groups, affording good to excellent yields in a short timeframe. mdpi.comresearchgate.net

Another significant advancement in this area is the use of electrochemical synthesis. A metal- and oxidant-free method for intramolecular dehydrogenative N-N bond formation has been developed under mild electrolytic conditions. rsc.org This process efficiently converts readily available N-(2-pyridyl)amidines into the corresponding acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines. rsc.org The reactions are conducted in a simple undivided cell using ⁿBu₄NBr as both a redox mediator and an electrolyte. mdpi.comrsc.org

Table 1: Catalyst-Free and Additive-Free Synthesis of acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines

Method Starting Materials Conditions Key Features
Microwave-Assisted Tandem Reaction Enaminonitriles, Benzohydrazides Microwave irradiation, catalyst-free, additive-free Eco-friendly, short reaction time, good-to-excellent yields. mdpi.comnih.gov
Electrochemical Synthesis N-(2-pyridyl)amidines Constant current, undivided cell, ⁿBu₄NBr mediator/electrolyte Metal-free, oxidant-free, mild conditions, scalable. rsc.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable alternative to traditional solvent-based methods. In 2022, a mechanochemical approach for synthesizing acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines was developed. mdpi.com

This technique involves the reaction between azinium-N-imines and nitriles, which proceeds via a [3 + 2] cycloaddition reaction. mdpi.comresearchgate.net The reaction is carried out in the presence of copper acetate, highlighting a case where mechanochemical activation is paired with a catalyst to achieve the desired transformation. mdpi.comresearchgate.net This method underscores the potential of solid-state synthesis to construct complex heterocyclic frameworks.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and step economy. Several such sequences have been devised for the synthesis of acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines.

Oxidative N-N Bond Formation via Intramolecular Annulation

A prominent strategy for constructing the triazole ring involves the intramolecular oxidative formation of an N-N bond. This has been achieved through various metal-free and metal-mediated approaches.

A direct, metal-free oxidative N-N bond formation is accomplished by treating N-(pyridin-2-yl)benzimidamides with phenyliodine bis(trifluoroacetate) (PIFA). nih.govorganic-chemistry.org This intramolecular annulation is highly efficient, characterized by short reaction times and high yields. nih.govorganic-chemistry.org Similar transformations have been reported using an iodine/potassium iodide (I₂/KI) reagent system, presenting an environmentally benign pathway. mdpi.comorganic-chemistry.org Another metal-free option employs chloramine-T as the promoter for this key cyclization step. organic-chemistry.org

Beyond these methods, metal- and additive-free electrolytic conditions have also been successfully applied to achieve the same intramolecular annulation, further expanding the toolkit for green synthesis. mdpi.com

Table 2: Reagents for Oxidative N-N Bond Formation in acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine Synthesis

Reagent/System Starting Material Key Features
Phenyliodine bis(trifluoroacetate) (PIFA) N-(pyridin-2-yl)benzimidamides Metal-free, short reaction time, high yields. nih.govorganic-chemistry.org
Iodine/Potassium Iodide (I₂/KI) N-aryl amidines Environmentally benign. mdpi.comorganic-chemistry.org
Chloramine-T N-aryl amidines Metal-free, mild conditions. organic-chemistry.org
Electrolysis (nBu₄NBr) N-(2-pyridyl)amidines Metal-free, additive-free (oxidant). mdpi.com

Tandem SNAr/Boulton–Katritzky Rearrangement

A powerful and straightforward approach for accessing functionalized acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridines is the base-promoted tandem Nucleophilic Aromatic Substitution (SNAr)/Boulton–Katritzky rearrangement. acs.orgorganic-chemistry.orgacs.org This transition-metal and oxidant-free protocol reacts 2-fluoropyridines with either 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles. acs.orgnih.gov

The sequence is initiated by the SNAr reaction, where the amine attacks the 2-fluoropyridine. This is followed by the Boulton–Katritzky rearrangement, an efficient and atom-economical ring transformation that involves the cleavage of the N–O bond in the oxadiazole or isoxazole (B147169) intermediate to form the more stable five-membered triazole ring fused to the pyridine. acs.org The reaction demonstrates a broad substrate scope. organic-chemistry.orgacs.org

C-N Coupling Followed by Rearrangement

An alternative tandem strategy involves an initial C-N coupling step, which then sets the stage for a subsequent rearrangement to form the final product. A palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement has been developed. rsc.org

This process couples 2-pyridyl trifluoromethanesulfonate (B1224126) with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines. researchgate.netrsc.org The use of a palladium catalyst facilitates the initial C-N bond formation, which is then followed by the characteristic Boulton–Katritzky rearrangement to furnish the acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine core. rsc.orgresearchgate.net This method benefits from readily available starting materials. rsc.org

C-H Amidation and Cyclization Strategies

Direct C-H functionalization represents a highly sought-after transformation in modern organic synthesis. A strategy involving C-H amidation followed by cyclization has been reported for the synthesis of the acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine skeleton. mdpi.comresearchgate.net

In a method developed in 2022, N-iminoisoquinolinium ylides react with dioxazolone, which serves as an acyl nitrile source. mdpi.comresearchgate.net In the presence of copper acetate, this reaction proceeds through a C-H amidation and subsequent cyclization to afford the desired acs.orgorganic-chemistry.orgacs.orgtriazolo[1,5-a]pyridine derivatives. mdpi.com

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly valued for their ability to construct complex molecular architectures in a single step from three or more starting materials, thereby enhancing atom economy and operational simplicity. researchgate.net For the synthesis of substituted researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines, a pseudo-three-component reaction has been developed. This approach involves the reaction of pyridine-2(1H)-one derivatives with 1,4-cyclohexanedione (B43130) in the presence of acetic acid, which serves as both a solvent and a green catalyst, at a moderate temperature of 50 °C, leading to the desired products in good yields. iaea.org

While specific examples detailing the direct synthesis of 5-Methoxy- researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridine using MCRs are not extensively documented, the general applicability of these methods to substituted pyridines suggests a viable route. For instance, a catalyst-free, microwave-mediated tandem reaction between enaminonitriles and benzohydrazides has been established for the synthesis of various researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines. acs.org This methodology demonstrates broad substrate scope and could potentially be adapted for precursors bearing a 5-methoxy substituent. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of synthetic routes towards 5-Methoxy- researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridine, the careful optimization of reaction parameters is crucial. This includes the choice of solvent, reaction temperature and time, and the specifics of the catalytic system.

Solvent Effects on Reaction Outcomes

The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. In the synthesis of related researchgate.netiaea.orgrsc.orgtriazolo[4,3-a]pyrimidines, a structurally isomeric series, solvent screening has shown that polar solvents can play a key role. For example, in a three-component synthesis, using water as a solvent with a suitable catalyst under reflux conditions was explored. researchgate.net In another study on a catalyst-free synthesis of researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines, various solvents such as toluene, DMF, ACN, pyridine, xylene, and chlorobenzene (B131634) were tested, with dry toluene under microwave irradiation proving to be optimal. researchgate.net

Temperature and Reaction Time Optimization

Temperature and reaction duration are critical, interdependent parameters. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines. acs.orgresearchgate.net In a catalyst-free approach, optimizing the microwave conditions to 140 °C for 3 hours resulted in an 89% yield of the product. researchgate.net Further manipulation of temperature and time, such as increasing the temperature to 160 °C or 180 °C, led to shorter reaction times of 90 and 40 minutes, respectively, albeit with slightly reduced yields. researchgate.net

Table 1: Optimization of Temperature and Time in Microwave-Mediated Synthesis

Temperature (°C)TimeYield (%)Reference
1403 hours89 researchgate.net
16090 minutes81 researchgate.net
18040 minutes76 researchgate.net

Catalyst Loading and Ligand Effects

Both metal-catalyzed and catalyst-free methods are employed for the synthesis of the researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridine core. Copper-catalyzed reactions, for instance, provide a versatile route to these derivatives. organic-chemistry.org In such cases, the loading of the copper catalyst and the nature of any associated ligands are critical for an efficient reaction. While specific ligand effects on the synthesis of the 5-methoxy analogue are not detailed, palladium-catalyzed reactions for related structures often involve phosphine (B1218219) ligands like t-BuXPhos, where the ligand plays a crucial role in the catalytic cycle. byu.edu The optimization of catalyst loading is essential to balance reaction efficiency with cost and ease of purification.

Strategic Optimization of Reagent Concentrations

The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product while minimizing side reactions. In the synthesis of researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, using a 2:1 molar ratio of benzohydrazide (B10538) to enaminonitrile was found to be optimal. researchgate.net Adjusting these concentrations can significantly impact the reaction outcome.

Synthesis of Isotopically Labeledresearchgate.netiaea.orgrsc.orgTriazolo[1,5-a]pyridine Analogues (e.g., Deuterated Compounds)

Isotopically labeled compounds are invaluable tools in drug discovery and development for studying metabolic pathways, reaction mechanisms, and as internal standards in analytical methods. An efficient and simple method for the synthesis of 7-deutero- researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridine derivatives has been developed, which is applicable to analogues bearing a methoxy group.

This method utilizes an α-H/D exchange of 1-aminopyridinium cations in basic D₂O, followed by a 1,3-dipolar cycloaddition with nitriles. researchgate.netiaea.org This procedure has been successfully applied to a 4-methoxy-1-aminopyridinium cation, demonstrating high regioselectivity and a high degree of deuterium (B1214612) incorporation at the 7-position. researchgate.netiaea.org The use of readily available and inexpensive D₂O as the deuterium source makes this a practical approach. researchgate.net

Table 2: Deuterium Incorporation in a Methoxy-Substituted Pyrazolo[1,5-a]pyridine Analogue

CompoundDeuterium SourcePosition of DeuterationReference
Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylateD₂O7 iaea.org

While this example is for a pyrazolo[1,5-a]pyridine, the analogous reaction with nitriles provides the corresponding deuterated researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridines, indicating the feasibility of synthesizing deuterated 5-Methoxy- researchgate.netiaea.orgrsc.orgtriazolo[1,5-a]pyridine. researchgate.netiaea.org

Chemical Reactivity and Transformation Studies Of 1 2 3 Triazolo 1,5 a Pyridine Scaffolds

Oxidation Reactions and Oxidized Derivatives

Information regarding the specific oxidation reactions of the pre-formed 5-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine is not available in the reviewed literature. While oxidative cyclization is a known method for the synthesis of the triazolopyridine ring system, the oxidation of the heterocycle itself has not been detailed. organic-chemistry.orgmdpi.com

Reduction Reactions and Reduced Forms

No specific information on the reduction of 5-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine was found in the public domain.

Nucleophilic Substitution Reactions and Introduction of Diverse Substituents

While nucleophilic substitution is a common transformation for heterocyclic compounds, specific examples involving 5-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine are not described in the available literature.

Functional Group Interconversions and Derivatization (e.g., Carboxylation, Esterification)

There is no available data on the functional group interconversions or derivatization of 5-Methoxy- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine.

Late-Stage Functionalization for Structural Diversification

Examples of late-stage functionalization of the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold exist, but none specifically describe the modification of the 5-methoxy derivative. mdpi.com

Ring System Modifications and Peripheral Substituent Effects

The influence of the 5-methoxy substituent on the reactivity of the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine ring system and potential ring system modifications have not been specifically investigated in the reviewed literature.

Structural Elucidation and Advanced Spectroscopic Characterization Of 1 2 3 Triazolo 1,5 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR (if fluorine substituents were present) would provide a complete picture of its solution-state structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and triazole rings will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their neighboring protons. The methoxy (B1213986) group protons would be observed as a sharp singlet in the upfield region, generally around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5s-
H-6~7.0d~8.0
H-7~7.8t~8.0
H-8~8.2d~8.0
OCH₃~3.9s-

Note: These are predicted values and may vary based on the solvent and experimental conditions. "s" denotes a singlet, "d" a doublet, and "t" a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine will give a distinct signal. The carbon atoms of the pyridine and triazole rings are expected to resonate in the range of δ 110-160 ppm. The carbon of the methoxy group will appear at a higher field, typically around δ 55-60 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-5~158
C-6~110
C-7~130
C-8~115
C-8a~145
OCH₃~56

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine (molecular formula C₇H₇N₃O), HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org

Table 3: Predicted HRMS Data for 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine

IonCalculated m/z
[M+H]⁺150.0662

Note: The calculated m/z value is for the protonated molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine would show characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include C-H stretching from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations from the heterocyclic rings, and C-O stretching from the methoxy ether linkage. jocpr.com

Table 4: Predicted FT-IR Data for 5-Methoxy- rsc.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridine

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (OCH₃)2850-2960
C=N and C=C Stretch1500-1650
C-O Stretch (Aryl Ether)1200-1275 (asymmetric), 1020-1075 (symmetric)

Note: These are predicted absorption ranges and the exact peak positions can be influenced by the molecular environment.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive analytical technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. This method is complementary to Fourier-Transform Infrared (FTIR) spectroscopy and is particularly effective for analyzing heterocyclic aromatic compounds and their derivatives. In the structural analysis of 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine, FT-Raman spectroscopy would be instrumental in confirming the integrity of the fused heterocyclic ring system and the presence of the methoxy substituent.

The Raman spectrum of 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine is expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the pyridine ring, the triazole ring, and the methoxy group. While specific experimental data for this exact compound is not widely published, analysis can be based on the known spectral features of its constituent parts and related molecules. nih.govresearchgate.net

Studies on pyridine and its derivatives show dominant, intense bands typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing and trigonal ring breathing modes, respectively. researchgate.netaps.org The vibrational spectra of 1,2,4-triazole (B32235) have been identified, with characteristic ring stretching and deformation modes appearing in the 1200-1500 cm⁻¹ region. researchgate.netnih.gov For instance, a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, an isomer of the core structure, identified intense Raman signals corresponding to the symmetric stretching of the triazolopyridine skeleton in the 766-770 cm⁻¹ range. nih.gov

The methoxy group (-OCH₃) would introduce its own characteristic vibrations, including C-H stretching modes (typically 2800-3000 cm⁻¹), C-H deformation modes (around 1450 cm⁻¹), and the C-O stretching mode, which would likely appear in the 1000-1300 cm⁻¹ region. The precise location of these bands provides crucial information about the electronic environment and conformation of the molecule.

Table 1: Predicted Characteristic FT-Raman Bands for 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine
Vibrational ModeExpected Wavenumber (cm⁻¹)Origin
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2800 - 3000Methoxy Group
Ring C=C, C=N Stretching1400 - 1650Triazolopyridine Skeleton
Pyridine Ring Breathing~1000 - 1030Pyridine Ring
Triazole Ring Breathing/Deformation~1250 - 1300Triazole Ring
C-O Stretch1000 - 1300Methoxy-Pyridine Linkage
Skeletal Deformation< 800Triazolopyridine Skeleton

X-ray Crystallography for Definitive 3-D Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides definitive proof of structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles. For novel compounds like 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine, X-ray analysis would confirm the [1,5-a] fusion of the triazole and pyridine rings, the planarity of the bicyclic system, and the conformation of the methoxy substituent relative to the ring.

While a specific crystal structure for 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine is not publicly documented, the crystallographic analysis of numerous related nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine and nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives has been reported, demonstrating the utility of this method. nih.govmdpi.commdpi.com For example, the crystal structure of 3-(pyridine-4-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine confirmed a significant conjugation effect across the fused ring system. mdpi.com

Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice through various intermolecular interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. mdpi.comresearchgate.net In the case of 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine, potential interactions could include C–H···N or C–H···O hydrogen bonds involving the methoxy group and the nitrogen atoms of the heterocyclic core. The planar aromatic surfaces of the triazolopyridine system would also be expected to engage in π–π stacking interactions, which are crucial in stabilizing the crystal structure. researchgate.net These non-covalent interactions are fundamental to understanding the material's physical properties, including melting point and solubility.

Table 2: Representative Crystallographic Data for a Related nih.govnih.govresearchgate.netTriazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative. mdpi.comresearchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å
Unit Cell Anglesα = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°
Volume (V)901.14(6) ų
Molecules per Unit Cell (Z)2
Key Intermolecular InteractionsH…H (39.6%), H…C (22.0%), N…H (12.8%), π–π stacking

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in chemical synthesis for verifying the elemental composition of a pure compound. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. chemcollective.org For a newly synthesized batch of 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine, this analysis is essential to confirm its empirical formula and support the structural data obtained from spectroscopic methods.

The molecular formula for 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine is C₇H₇N₃O, with a molecular weight of 161.15 g/mol . From this formula, the theoretical elemental composition can be calculated with high precision. For a sample to be considered pure and its structure validated, the experimental values from elemental analysis must align with the theoretical percentages within a narrow margin of error, typically accepted to be ±0.4%. stackexchange.com This verification provides fundamental confirmation that the correct product has been isolated.

Table 3: Theoretical Elemental Composition of 5-Methoxy- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine (C₇H₇N₃O)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011784.07752.19%
Hydrogen (H)1.00877.0564.38%
Nitrogen (N)14.007342.02126.08%
Oxygen (O)15.999115.9999.93%
Total161.153100.00%

Computational Chemistry and Theoretical Investigations Of 1 2 3 Triazolo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of many-electron systems. For the ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, DFT calculations offer a deep understanding of its fundamental characteristics.

Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(2d,2p)), a theoretical equilibrium structure corresponding to a minimum on the potential energy surface can be determined. nih.gov

For the ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine system, these calculations predict a fused bicyclic structure that is largely planar. Studies on related derivatives show that the triazole and pyridine (B92270) rings are nearly coplanar. researchgate.net X-ray diffraction studies on similar compounds have confirmed the planarity of the fused ring system. nih.gov The methoxy (B1213986) group at the 5-position would be positioned on the pyridine ring component of the scaffold. The precise bond lengths and angles are determined, providing a detailed molecular portrait.

Table 1: Illustrative Predicted Structural Parameters for a ekb.egnih.govresearchgate.netTriazolo[4,3-a]pyridine Derivative

Note: This data is for a related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, and serves as an example of typical computational outputs. Specific values for 5-Methoxy- ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine would require a dedicated calculation.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(2d,2p))
Bond LengthN1-N21.38 Å
Bond LengthN2-C31.32 Å
Bond LengthC8-N11.39 Å
Bond AngleN2-C3-N4114.5°
Bond AngleC8-N1-N2103.2°
Bond AngleC5-C6-C7119.8°

Source: Based on methodology described in reference nih.gov.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectra. The calculations allow for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C=N stretching, or ring deformation modes. nih.gov This correlation between theoretical and experimental spectra is crucial for structural confirmation. For instance, in a study on a related triazolopyridine amine, theoretical spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the assignment of observed bands was proposed based on Potential Energy Distribution (PED) calculations. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. rsc.org

In studies of ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine-based materials, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine core. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For example, in the design of thermally activated delayed fluorescence (TADF) emitters, modulating donor groups attached to the triazolopyridine acceptor tunes the HOMO-LUMO separation, which is essential for achieving desired photophysical properties. rsc.org Molecules with moderate to strong donors attached to the core demonstrate smaller energy gaps due to enhanced charge-transfer character. rsc.org

Table 2: Example Frontier Orbital Energies for a Triazole Derivative

Note: This data is illustrative of the type of information obtained from DFT calculations for related heterocyclic systems.

MoleculeEHOMO (Hartree)ELUMO (Hartree)Energy Gap (ΔEH-L) (Hartree)
Derivative A-0.251-0.1070.144
Derivative B-0.263-0.0980.165

Source: Based on methodology described in reference nih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. This approach has been applied to the synthesis of the ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold.

For example, a synergistic experimental-theoretical approach was used to study the synthesis of ethyl ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine-2-carboxylate 3-oxide. researchgate.net An in-depth mechanistic study using DFT provided a deeper understanding of the entire reaction manifold, offering key insights on how to optimize the process in a continuous flow system. researchgate.net In other work, a plausible mechanism for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been proposed. mdpi.com This proposed pathway involves initial transamidation, followed by an intramolecular nucleophilic attack of a nitrogen lone pair on the nitrile group, and subsequent condensation with a carbonyl group to form the final product after water elimination. mdpi.com Such proposed mechanisms are ideal candidates for validation through computational modeling, where the energy barriers for each step can be calculated to determine the most likely reaction course.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological effects. nih.gov

To build a QSAR model, molecular descriptors (numerical values representing properties like steric, electronic, or hydrophobic features) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to generate an equation that predicts activity based on these descriptors. nih.gov While specific QSAR studies focused solely on 5-Methoxy- ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine were not found, the methodology has been applied to related pyrimidine (B1678525) derivatives to predict anticancer activity. nih.gov For such models, descriptors are selected to create a statistically robust model with high predictive power.

Table 3: Typical Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExamplesDescription
Constitutional Molecular Weight (MW), Number of rotatable bonds (nRotb)Describes the basic composition and connectivity of the molecule.
Topological Wiener index, Balaban indexQuantifies molecular shape and branching based on graph theory.
Geometrical Molecular surface area (MSA), Molecular volume (MV)Describes the 3D size and shape of the molecule.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Partial chargesDerived from quantum calculations to describe electronic properties. nih.gov
Physicochemical LogP (lipophilicity), Molar refractivity (MR)Represents properties related to solubility and distribution.

Source: Based on descriptors used in reference nih.gov.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. It is a vital tool in drug discovery for understanding binding mechanisms and for virtual screening of compound libraries. Derivatives of the ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold have been the subject of numerous docking studies to rationalize their biological activities.

These studies have explored the interaction of this scaffold with a range of biological targets:

Epidermal Growth Factor Receptor (EGFR): In the search for new anticancer agents, ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine-glycoside analogues were docked into the active site of the EGFR kinase domain, showing good binding affinities through various interactions. ekb.eg

Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): A series of ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridin-5-yl benzonitrile (B105546) inhibitors were studied. nih.gov X-ray crystallography and molecular docking revealed a novel binding mode where the N1 atom of the triazole ring forms a monodentate coordination with the catalytic Fe2+ ion in the enzyme's active site. nih.gov

Influenza A Virus Polymerase: To develop new antiviral agents, 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives were designed to disrupt the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase. nih.gov Docking studies were used to rationalize the binding mode of these compounds within the PA subunit. nih.gov

SARS-CoV-2 Main Protease (Mpro): In the search for COVID-19 therapeutics, related ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-one compounds were identified as potential inhibitors of the viral main protease. nih.gov Docking simulations showed that these compounds could effectively interact with crucial active site residues like His41 and Cys145. nih.gov

These studies highlight the versatility of the ekb.egnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold in interacting with diverse protein targets, a property that is effectively explored and explained through molecular docking.

Table 4: Summary of Molecular Docking Studies on ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyridine and Related Scaffolds

Compound ClassProtein TargetKey Findings from Docking/Structural Studies
ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyridine-Glycoside AnaloguesEGFRGood binding affinities observed in the kinase active site. ekb.eg
4-{ ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyridin-5-yl}benzonitrilesPHD-1Novel monodentate coordination of the triazole N1 atom with the active site Fe2+ ion. nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamidesInfluenza A PA-PB1 InterfaceRationalized the binding mode of compounds designed to inhibit polymerase subunit interaction. nih.gov
ekb.egnih.govresearchgate.netTriazolo[1,5-a]pyrimidin-7-onesSARS-CoV-2 MproEffective interaction with key catalytic residues (His41, Cys145). nih.gov

Tautomerism Studies and Conformational Analysis

The structural and electronic properties of researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine systems are of significant interest due to their prevalence in compounds with diverse applications. Computational chemistry provides a powerful lens through which to examine the subtle energetic and geometric differences that govern the behavior of these molecules, such as tautomerism and conformational preferences. In the case of 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine, theoretical investigations focus on two primary aspects: the potential for prototropic tautomerism within the heterocyclic core and the conformational landscape arising from the rotation of the 5-methoxy group.

The researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine scaffold, while not exhibiting the annular tautomerism seen in purines, can exist in different tautomeric forms when substituted with groups capable of proton migration, such as hydroxyl or amino groups. researchgate.net For 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine, significant prototropic tautomerism is not expected as the methoxy group does not have a readily transferable proton. However, the study of related substituted analogs, such as those with hydroxyl or amino groups at the 5-position, provides valuable insight into the electronic preferences of the ring system.

Theoretical studies on related C5-substituted 1,2,4-triazoles have shown that the relative stability of possible tautomers is significantly influenced by intramolecular interactions between the substituent and the triazole ring. researchgate.net For instance, in many substituted 1,2,4-triazoles, the N4–H tautomer is found to be the least stable form. researchgate.net This is often attributed to unfavorable steric interactions and electronic repulsion. researchgate.net

To illustrate the potential tautomeric equilibria in a related system, one can consider the hypothetical case of 5-hydroxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine. This molecule could theoretically exist in several tautomeric forms, including the hydroxy form and various keto forms resulting from proton transfer to one of the ring nitrogens. Density Functional Theory (DFT) calculations on similar heterocyclic systems often reveal a clear energetic preference for one tautomer over others.

Table 1: Hypothetical Relative Energies of 5-Hydroxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine Tautomers (Illustrative Example)

TautomerStructureRelative Energy (kcal/mol)
5-Hydroxy (enol)0.00
Keto (N4-H)+8.5
Keto (N1-H)+3.2

Note: This table is for illustrative purposes to demonstrate the concept of tautomeric energy differences and is based on general trends in related heterocyclic systems. The values are not from direct experimental or computational results for 5-hydroxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine.

The conformational preference of the methoxy group in 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine is determined by the rotation around the C5-O bond. This rotation is influenced by steric and electronic interactions between the methyl group of the methoxy substituent and the fused heterocyclic ring system.

Computational studies on analogous systems, such as 2-methoxypyridine, provide a basis for understanding these interactions. In 2-methoxypyridine, the conformation where the methyl group is directed away from the pyridine nitrogen (the anti conformer) is generally found to be the most stable. This preference is often attributed to minimizing steric hindrance and optimizing electrostatic interactions.

For 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine, two primary planar conformations can be considered: the syn conformation, where the methyl group is oriented towards the triazole portion of the fused ring, and the anti conformation, where it is directed away. The rotational barrier between these conformers can be calculated using computational methods to create a potential energy surface.

Table 2: Hypothetical Rotational Barrier for the Methoxy Group in 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine (Illustrative Example)

ConformationDihedral Angle (C4-C5-O-CH3)Relative Energy (kcal/mol)
Anti180°0.0
Transition State90°+2.5
Syn+1.2

Note: This table is for illustrative purposes to demonstrate the concept of conformational energy differences and is based on general trends in related aromatic methoxy compounds. The values are not from direct experimental or computational results for 5-Methoxy- researchgate.netresearchgate.netubc.catriazolo[1,5-a]pyridine.

The relative energies in the illustrative table suggest that while the anti conformer is the most stable, the energy barrier to rotation is relatively small, indicating that the methoxy group is likely to be flexible at room temperature. The slightly higher energy of the syn conformer could be due to increased steric repulsion with the triazole ring.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trials

Structure-Activity Relationship (SAR) Studies and Design Principles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core. These studies systematically alter the compound's structure to enhance its biological activity and properties.

The placement of substituents on the nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system significantly influences the compound's biological activity.

For instance, in the development of Janus kinase 2 (JAK2) inhibitors, substitution at the C8 position of the triazolopyridine core with an aryl group was found to be optimal for potency. nih.gov Furthermore, adding a substituent at the C2 nitrogen position was essential for achieving cellular potency. nih.gov Specifically, a meta-substitution on the C2-NH-aryl portion of the molecule conferred exceptional selectivity for JAK2 over the related JAK3 enzyme. nih.gov

In the context of dual JAK/HDAC inhibitors, the position of a methoxy (B1213986) group on a 5-phenyl ring attached to the triazolopyridine core was investigated. nih.gov Moving the methoxy group from the para position to the ortho- or meta-position resulted in similar inhibitory activity against HDAC6, but a decrease in activity against JAK1. nih.gov

For α-glucosidase inhibitors, research has shown that introducing a methoxy group to an attached aryl ring (Ar1) improved the compound's inhibitory activity against the enzyme. nih.gov

Table 1: Effect of Substituent Position on JAK2 Inhibition

Compound Modification Target Effect on Activity Reference
Para substitution on aryl at C8 JAK2 Optimum potency nih.gov
Substitution at C2 nitrogen JAK2 Required for cell potency nih.gov
Meta substitution on C2-NH-aryl moiety JAK2 vs JAK3 Exceptional selectivity for JAK2 nih.gov

In the development of RORγt inverse agonists, a derivative (3a) was identified as a potent inhibitor but had a metabolically unstable cyclopentyl ring. nih.gov Subsequent modifications to this side chain, along with changes to a central piperazine (B1678402) ring, led to a new analog with strong RORγt inhibitory activity and a more favorable pharmacokinetic profile. nih.gov

Similarly, in the creation of novel anti-tumor agents based on the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, the nature of hydrophilic groups on a side chain at the C-2 position was critical. mdpi.com The inclusion of piperidinyl, pyrrolidinyl, diethylamino, and dimethylamino groups resulted in better anti-tumor activity, whereas morpholino or 4-methylpiperizinyl groups led to a significant decrease in potency. mdpi.com

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives, optimizing lipophilicity is a key goal for improving biological performance.

In the pursuit of RORγt inverse agonists, researchers designed triazolopyridine analogues with the specific aim of achieving lower lipophilicity than a parent compound which had a calculated LogD at pH 7.4 (cLogD7.4) of 3.78. nih.gov By replacing a fluorobenzene (B45895) ring with the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core, they successfully created new analogues with cLogD7.4 values that were approximately one unit lower. nih.gov For example, the potent inhibitor 3a maintained excellent inhibitory activity (IC50 = 41 nM) while having reduced lipophilicity. nih.gov Further modifications, such as replacing a piperazine moiety with piperidine, helped to maintain these lower lipophilicity values. nih.gov

Table 2: Lipophilicity and RORγt Inhibitory Activity

Compound Core Structure cLogD7.4 RORγt IC50 (nM) Reference
1 Piperazine/Fluorobenzene 3.78 41 nih.gov
2a nih.govnih.govnih.govtriazolo[4,3-a]pyridine ~2.78 590 nih.gov

Exploration of Biological Mechanisms and Molecular Targets

The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been investigated for its ability to interact with and modulate the activity of various enzymes and receptors, highlighting its potential in treating a wide range of diseases.

Derivatives of nih.govnih.govnih.govtriazolo[1,5-a]pyridine have shown inhibitory activity against several key enzymes implicated in disease.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes as it is involved in carbohydrate digestion. nih.govresearchgate.net A series of 6-amino-2,5,7-triaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles were synthesized and found to be potent α-glucosidase inhibitors, with IC50 values ranging from 6.60 µM to 75.63 µM. nih.gov These values were significantly more potent than the reference drug acarbose (B1664774) (IC50 = 750.00 µM). nih.gov The most potent compound in the series, 15j, was also found to be a selective inhibitor, showing no activity against α-amylase. nih.gov

JAK1 and JAK2: The Janus kinases (JAKs) are a family of enzymes involved in signaling pathways that are often dysregulated in cancers and inflammatory diseases. nih.gov The nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been used to develop selective JAK2 inhibitors. nih.gov One such compound, CEP-33779, was discovered to be a novel, selective, and orally bioavailable inhibitor of JAK2. nih.gov Additionally, dual inhibitors targeting both JAK1/2 and histone deacetylases (HDACs) have been developed from this scaffold, with one compound (19) showing IC50 values of 165 nM and 278 nM against JAK1 and JAK2, respectively. nih.gov

PHD-1: Prolylhydroxylase domain-1 (PHD-1) is an enzyme involved in the cellular response to low oxygen levels (hypoxia). Inhibitors of PHD-1 are being explored for various therapeutic applications. nih.gov Researchers have identified inhibitors based on a 4-{ nih.govnih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile structure. nih.govsci-hub.red X-ray crystallography revealed a novel binding mode where the N1 atom of the triazolo ring coordinates with the Fe2+ ion in the enzyme's active site. nih.gov

HIV-1 RNase H: The ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase is an essential enzyme for viral replication and an attractive, yet untargeted, site for new antiviral drugs. nih.govnih.gov While not the pyridine (B92270) analog, derivatives of the closely related 1,2,4-triazolo[1,5-a]-pyrimidine (TZP) scaffold have been explored as HIV-1 RNase H inhibitors. nih.govnih.gov Studies identified catechol derivatives that could inhibit RNase H in the low micromolar range without affecting the polymerase function of the reverse transcriptase. nih.govnih.gov

Table 3: Enzyme Inhibition by nih.govnih.govnih.govtriazolo[1,5-a]pyridine Derivatives

Enzyme Target Compound Series/Example Key Finding IC50 Reference
α-Glucosidase 6-amino-2,5,7-triaryl derivatives Potent and selective inhibition 6.60 - 75.63 µM nih.gov
JAK2 CEP-33779 Selective, orally bioavailable inhibitor Not specified in abstract nih.gov
JAK1/JAK2 Compound 19 (dual inhibitor) Dual JAK1/2 and HDAC inhibition 165 nM (JAK1), 278 nM (JAK2) nih.gov
PHD-1 4-{ nih.govnih.govnih.govtriazolo...}benzonitriles Novel monodentate binding to Fe2+ Not specified in abstract nih.gov
HIV-1 RNase H Catechol-TZP derivatives* Allosteric inhibition Low micromolar range nih.govnih.gov

*Note: This study was on the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold.

Beyond enzyme inhibition, the nih.govnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been successfully used to develop receptor modulators.

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor involved in autoimmune diseases like psoriasis. nih.gov Inverse agonists of RORγt can suppress its activity and are therefore of significant therapeutic interest. Based on the structure of a known RORγt inverse agonist, researchers designed and synthesized nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives. nih.gov An initial analogue, 3a, was found to be a potent RORγt inverse agonist with an IC50 of 41 nM in a reporter gene assay. nih.gov Further optimization of this lead compound resulted in derivative 5a, which showed strong RORγt inhibitory activity and robust, dose-dependent inhibition of IL-17A production, a key inflammatory cytokine regulated by RORγt. nih.gov

Interactions with Cellular Pathways and Proteins (e.g., Tubulin Polymerization Inhibition)

Derivatives of the nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine scaffold have been identified as potent modulators of tubulin polymerization, a critical process for cell division, making it a key target in cancer chemotherapy. nih.gov These compounds interfere with the assembly of α- and β-tubulin heterodimers into microtubules. nih.gov

One series of nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine derivatives was found to act as antitubulin agents by occupying the colchicine-binding site of tubulin. Another study reported on a series of these compounds that uniquely promoted tubulin polymerization in vitro but did not compete with paclitaxel (B517696) for its binding site; instead, they inhibited the binding of vinca (B1221190) alkaloids to tubulin.

Further research has led to the development of novel nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine derivatives that function as potent tubulin polymerization inhibitors. One such analogue demonstrated significant inhibitory activity with an IC₅₀ value of 4.9 μM, which is comparable to the well-known tubulin inhibitor Combretastatin A-4 (CA-4). This compound was also shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HeLa cancer cells. The molecular hybridization of the nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine skeleton with other pharmacophores has been explored to create agents that target tubulin. eurjchem.com

Preclinical Assessment of Biological Activities

The preclinical evaluation of compounds based on the nih.govnih.goveurjchem.comtriazolo[1,5-a]pyridine framework has revealed significant potential across several therapeutic domains, particularly in antimicrobial and anticancer applications. eurjchem.com

The nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine scaffold is present in a variety of structures known for their antibacterial and antifungal properties. eurjchem.com Essramycin, a naturally occurring derivative, shows notable activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antibacterial Activity Synthetic derivatives have demonstrated considerable antibacterial efficacy. A novel class of nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidines was reported to have good, narrow-spectrum antibacterial activity against Enterococcus faecium, targeting cell-wall biosynthesis. Another series of derivatives was developed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), exhibiting significant activity against a panel of pathogens. eurjchem.com Some synthesized compounds have shown results comparable to the antibiotic ampicillin. nih.gov Research into hybrids of nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidines and amino acids has yielded compounds with promising activity against multidrug-resistant (MDR) clinical isolates, including K. pneumoniae and methicillin-resistant S. aureus (MRSA).

Antifungal Activity The antifungal potential of this scaffold has also been well-documented. eurjchem.com Certain synthesized derivatives have displayed in vitro antifungal activity comparable to the standard drug fluconazole. nih.gov One study on a 5,6,7,8-tetrahydro- nih.govnih.goveurjchem.comtriazolo[5,1-b]quinazolin-9(4H)-one derivative reported potent effects against Aspergillus niger and moderate activity against Candida albicans and Aspergillus flavus. Furthermore, novel nih.govnih.goveurjchem.comtriazolo[1,5-b] nih.govnih.goveurjchem.comnih.govtetrazines have proven active in micromolar concentrations against various dermatophyte fungi, such as Trichophyton, Microsporum, and Epidermophyton.

Table 1: Selected Antimicrobial Activity of nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine Derivatives

Derivative ClassActivity TypeTarget Organism/PathwayKey Findings
EssramycinAntibacterialGram-positive & Gram-negative bacteriaNatural product with significant activity (MIC 2.0-8.0 μg/mL). eurjchem.com
Triazolopyrimidine CarboxamidesAntibacterialEnterococcus faeciumGood narrow-spectrum activity; targets cell-wall biosynthesis.
Chalcone-based DerivativesAntibacterialBacterial DNA Gyrase & DHFRDual inhibitors with significant antimicrobial efficacy. eurjchem.com
Amino Acid HybridsAntibacterialMDR K. pneumoniae & MRSAShowed substantial MIC values against resistant strains.
Triazolo[1,5-a]pyrimidine-7-ol DerivativesAntifungalVarious fungiActivity comparable to fluconazole. nih.gov
Tetrahydro-triazolo-quinazolinoneAntifungalAspergillus niger, Candida albicansPotent activity against A. niger, moderate against C. albicans.

The nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore in the design of novel anticancer agents. eurjchem.com These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through various mechanisms, including the induction of apoptosis. eurjchem.com

Cytotoxic and Antiproliferative Activities Numerous studies have confirmed the potent antiproliferative activities of this class of compounds. Derivatives have been tested against cell lines such as the human colon carcinoma HCT-116, human glioblastoma U-87 MG, and human breast adenocarcinoma MCF-7, showing significant inhibitory effects. One study reported a series of nih.govnih.goveurjchem.comtriazolo[1,5-a]pyridinylpyridines with potent antiproliferative activity. Another investigation of novel derivatives found IC₅₀ values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cancer cell lines, respectively. mdpi.com A separate series of compounds containing a 3,4,5-trimethoxyphenyl group displayed potent antitumor activity against HeLa and A549 cell lines, with one analogue showing an IC₅₀ of 0.75 μM against HeLa cells and high selectivity over non-tumoral cells.

Apoptosis Induction A key mechanism for the anticancer effect of these compounds is the induction of apoptosis. Research has shown that certain nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine derivatives can induce apoptosis in HCT-116 colon cancer cells via the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3. Other studies have demonstrated that active compounds cause cell cycle arrest at the G2/M phase, which is often a prelude to apoptosis. For instance, a potent tubulin inhibitor from this class was shown to cause G2/M arrest and induce apoptosis in HeLa cells.

Table 2: Anticancer Activity of Selected nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine Derivatives

Derivative ClassCancer Cell Line(s)Activity/MechanismNotable IC₅₀ Values
nih.govnih.goveurjchem.comTriazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7AntiproliferativeNot specified
Furan-containing DerivativesBel-7402, HT-1080Antiproliferative12.3 μM (Bel-7402), 6.1 μM (HT-1080) mdpi.com
3,4,5-Trimethoxyphenyl DerivativesHeLa, A549Antiproliferative, Tubulin Inhibition, G2/M Arrest0.75 μM (HeLa), 1.02 μM (A549)
2-Arylamino DerivativesHeLa, HCT116, A549Antiproliferative, Apoptosis, Tubulin Inhibition0.31 μM (HeLa), 1.28 μM (HCT116)
Tetrahydronaphthalene HybridsHCT-116Cytotoxic, Intrinsic Apoptosis InductionNot specified
Combretastatin CA-4 AnaloguesHCT-116Apoptosis, G2/M Arrest, Tubulin InhibitionIC₅₀ = 3.84 µM (anti-tubulin)

Bioisosteric Replacements and Scaffold Repurposing in Drug Design

The nih.govnih.goveurjchem.comtriazolo[1,5-a]pyrimidine (TP) heterocycle is recognized as a valuable scaffold in drug design, largely due to its role as a bioisosteric replacement for other key chemical moieties. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The most prominent application of the TP scaffold is as a bioisostere for the purine (B94841) ring system. nih.gov Because the ring system of TPs is isoelectronic with that of purines, numerous studies have investigated TP derivatives as potential purine surrogates. nih.gov This strategy has been successfully deployed in the development of various non-nucleoside molecules. nih.gov

Beyond its use as a purine analog, the TP ring has proven to be a versatile scaffold with broader applications in bioisosterism. nih.gov Depending on the substitution pattern, the TP ring has also been described as a viable bioisostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine. nih.gov This versatility allows medicinal chemists to repurpose the scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates, moving beyond simple isosteric replacement strategies to identify novel, biologically active compounds. nih.gov

Future Research Directions and Emerging Methodologies For 1 2 3 Triazolo 1,5 a Pyridine Chemistry

Development of Novel and Highly Selective Catalytic Systems

The synthesis of the nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine core has traditionally relied on methods that can require harsh conditions or stoichiometric oxidants. nih.govresearchgate.net Modern research is increasingly focused on developing catalytic systems that offer milder conditions, higher efficiency, and greater selectivity.

Recent advancements have demonstrated the utility of various transition metal catalysts. Copper-catalyzed reactions, for instance, enable the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles under an air atmosphere, representing a cost-effective and straightforward approach. organic-chemistry.org Palladium catalysis has also been effectively used for the tandem reaction between 1,2,4-oxadiazol-3-amines and 2-pyridyl triflate, proceeding through a C-N coupling followed by a Boulton-Katritzky rearrangement. nih.gov Furthermore, nickel-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the triazolopyridine scaffold. acs.org

A significant trend is the move towards more sustainable and environmentally benign catalysis. This includes the development of metal-free oxidative N-N bond formation reactions, utilizing reagents like phenyliodine bis(trifluoroacetate) (PIFA) or I2/KI, which offer short reaction times and high yields. organic-chemistry.orgresearchgate.net Another innovative approach is the use of electrochemistry to induce desulfurative cyclization, providing a pathway to 3-amino- nih.govnih.govtandfonline.com-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org The development of catalyst-free methods, such as microwave-mediated synthesis from enaminonitriles and benzohydrazides, represents a significant step towards greener chemistry by reducing waste and avoiding hazardous reagents. nih.gov

Future work will likely concentrate on creating catalysts with even higher selectivity, allowing for precise control over the substitution patterns on the triazolopyridine ring. The exploration of photoredox catalysis, which uses light to drive chemical reactions, also presents a promising avenue for accessing novel reactivity and functionalizing the scaffold under exceptionally mild conditions. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for nih.govnih.govtandfonline.comTriazolo[1,5-a]pyridine Synthesis

Catalyst SystemStarting MaterialsKey FeaturesReference
Copper Bromide (CuBr)2-Aminopyridine (B139424), NitrileReadily available, Inexpensive, Air atmosphere organic-chemistry.org
Palladium (Pd)1,2,4-Oxadiazol-3-amines, 2-Pyridyl triflateTandem C-N coupling/rearrangement nih.gov
Phenyliodine bis(trifluoroacetate) (PIFA)N-(pyridin-2-yl)benzimidamidesMetal-free, Short reaction times, High yields organic-chemistry.orgresearchgate.net
Catalyst-Free (Microwave)Enaminonitriles, BenzohydrazidesEco-friendly, Additive-free, Rapid nih.gov
Electrochemistry2-Hydrazinopyridines, IsothiocyanatesMetal-free, Oxidant-free organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. trdizin.gov.trnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the design-make-test-analyze cycle. trdizin.gov.tryoutube.com

In the context of nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine chemistry, AI can be employed at multiple stages. Initially, ML models can screen virtual libraries of millions of triazolopyridine derivatives to predict their biological activity against specific targets, such as kinases or other enzymes. researchgate.net This in silico screening prioritizes compounds for synthesis, saving significant time and resources compared to traditional high-throughput screening of physical compounds. nih.gov For example, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms like deep neural networks, can predict the therapeutic potential of novel compounds. trdizin.gov.tr

AI is also being used to predict the three-dimensional structures of target proteins, which is crucial for structure-based drug design. trdizin.gov.tr Once a target structure is known, AI algorithms can predict how different triazolopyridine ligands will bind, guiding the rational design of more potent and selective molecules. tandfonline.com Furthermore, AI can assist in retrosynthesis, helping chemists devise the most efficient and practical synthetic routes to target molecules. trdizin.gov.tr By learning from the vast body of published chemical reactions, these tools can suggest novel pathways and optimize reaction conditions.

The future will see a deeper integration of AI, with closed-loop, autonomous systems where AI algorithms design novel compounds, robotic systems perform the synthesis and testing, and the results are fed back into the AI to refine the next cycle of discovery. youtube.com This approach has the potential to dramatically accelerate the discovery of new drugs based on the 5-methoxy- nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold and its analogs.

Advanced Approaches for High-Throughput Synthesis and Screening

To capitalize on the predictions from AI models and to rapidly explore the chemical space around the nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold, high-throughput synthesis and screening methods are indispensable. These technologies enable the rapid parallel synthesis and evaluation of large libraries of compounds.

Microwave-assisted organic synthesis has become a key enabling technology, significantly reducing reaction times from hours or days to mere minutes. nih.govbyu.edu This allows for the rapid generation of compound libraries. For instance, a series of pyrazolo[1,5-a]pyrimidines were synthesized in just one hour over three steps using a microwave reactor. byu.edu Solid-phase synthesis is another powerful technique for high-throughput chemistry. nih.gov By anchoring the starting material to a resin, reagents can be added in excess and impurities easily washed away, simplifying purification. This method has been successfully used to generate libraries of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazoles and can be adapted for triazolopyridine synthesis. nih.gov

The development of multi-component reactions, where three or more reactants combine in a single step to form a complex product, is also crucial for library synthesis. rsc.org These reactions are highly efficient and ideal for creating diverse molecular structures quickly. A five-component cascade reaction has been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the power of this approach. rsc.org

In parallel, high-throughput screening (HTS) technologies are essential for evaluating the biological activity of the synthesized libraries. Advances in assay development, robotics, and data analysis allow for the testing of thousands of compounds per day against various biological targets. nih.gov The combination of high-throughput synthesis and screening creates a powerful engine for discovering new bioactive compounds, including those based on the 5-methoxy- nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine framework.

Exploration of New Fused Ring Systems and Scaffold Diversity

While the nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine core is a valuable pharmacophore, medicinal chemistry often requires fine-tuning of properties through scaffold hopping and the creation of novel fused ring systems. This strategy aims to discover new chemical entities with improved activity, selectivity, or pharmacokinetic profiles.

Research is actively exploring the fusion of the triazolopyridine ring with other heterocyclic systems. For example, novel azolotriazolopyridines have been synthesized and shown to possess interesting biological activities, such as antioxidant properties. nih.gov The synthesis of terpyridine-like ligands incorporating triazolopyridine and benzotriazole (B28993) moieties has also been reported, highlighting the potential of these fused systems in materials science and coordination chemistry. rsc.org

Other related fused systems of interest include:

Thiazolo[3,2-a]pyrimidines: These compounds are being investigated for their potential as antitumor agents. mdpi.com

Imidazo[2,1-b]thiazoles: This scaffold is known for its immunostimulating properties. nih.gov

nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrazines and Pyridazines: These related heterocycles are being explored for applications in medicinal chemistry, including as c-Met inhibitors. nih.gov

Pyrazolo[1,5-a]pyrimidines: This scaffold is structurally related and has been investigated for anticancer and antiviral activities. byu.edu

The development of synthetic methodologies that allow for the construction of these diverse fused systems is a key research focus. This includes inverse electron-demand Diels-Alder reactions to create fused flavonoids and various cyclization strategies. rsc.org By systematically exploring these new fused scaffolds, researchers can identify novel structures with superior properties, expanding the therapeutic and material applications of triazole-based heterocycles.

Table 2: Examples of Bioactive Fused Heterocyclic Systems Related to Triazolopyridine

Fused SystemTarget/ApplicationExample Compound ActivityReference
Pyrazolo[1,5-a]pyrimidineAnticancer (Ovarian)EC50 = 0.52 µM byu.edu
nih.govnih.govtandfonline.comTriazolo[4,3-a]pyridineAnticancer (Colorectal)Tankyrase Inhibition nih.gov
Triazolopyridine-based JAK/HDAC InhibitorAnticancer (Multiple Cell Lines)IC50 = 0.12 µM (RPMI-8226) tandfonline.com
AzolotriazolopyridineAntioxidantAttenuates oxidative stress in C. elegans nih.gov

Strategies for Multi-Targeted Chemical Agents

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the understanding that complex diseases like cancer often involve multiple pathological pathways. This has led to the rise of multi-targeted agents, or "polypharmacology," where a single molecule is designed to interact with several targets simultaneously. The nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold is well-suited for this approach due to its synthetic tractability and ability to be functionalized at multiple positions.

A prominent strategy involves designing hybrid molecules that merge pharmacophores known to be active against different targets. For instance, researchers have designed and synthesized triazolopyridine derivatives that act as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). tandfonline.com One such compound, 19 , demonstrated potent pan-HDAC and JAK1/2 dual inhibition and displayed significant cytotoxicity against cancer cell lines. tandfonline.com

Similarly, triazolopyridine-indole conjugates have been designed as potential dual inhibitors of tankyrase (TNKS) and phosphoinositide 3-kinase (PI3K) for colorectal cancer. nih.gov The design rationally combines the triazole scaffold, known for tankyrase inhibition, with the indole (B1671886) moiety. nih.gov Another area of exploration is the development of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), an underexploited target in antiviral therapy. nih.gov

The future of this field lies in the rational design of these multi-targeted agents, often aided by computational modeling to predict binding to multiple target proteins. tandfonline.com By carefully selecting and combining different functional groups on the 5-methoxy- nih.govnih.govtandfonline.comtriazolo[1,5-a]pyridine core, it is possible to create novel therapeutics that offer improved efficacy and a lower likelihood of drug resistance compared to single-target agents.

Patent Landscape and Intellectual Property Considerations In 1 2 3 Triazolo 1,5 a Pyridine Research

Analysis of Key Patent Families and their Synthetic and Application Claims

A pivotal patent family in the landscape of 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine is attributed to Hoffmann-La Roche. The international patent application WO 2003/031445 and its corresponding U.S. Patent No. 6,693,116 disclose a series of acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine compounds, with specific claims encompassing derivatives bearing a methoxy (B1213986) group at the 5-position.

These patents claim the compounds as adenosine (B11128) receptor ligands, indicating their potential therapeutic application in diseases where modulation of these receptors is beneficial. Adenosine receptors, particularly the A1, A2A, A2B, and A3 subtypes, are implicated in a wide range of physiological processes, and their modulation is a target for treating conditions related to the central nervous system, cardiovascular system, and inflammatory processes. nih.gov

The core of the invention lies in the general structure of the acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine core, with the claims broadly covering various substituents at different positions. The inclusion of the 5-methoxy substitution is a key aspect of the claimed chemical space. The synthetic routes disclosed in these patents typically involve the cyclization of a substituted 2-aminopyridine (B139424) precursor. For the synthesis of 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine, a crucial starting material is 2-amino-6-methoxypyridine.

Subsequent patents have referenced this foundational work. For instance, WO 2009/047514A1, while focusing on a different set of therapeutic targets (AXL receptor tyrosine kinase inhibitors), explicitly acknowledges the compounds disclosed by Hoffmann-La Roche, including those with a 5-methoxy substituent, and carves out its own claims to ensure novelty. acs.orgresearchgate.net This highlights the importance of the Hoffmann-La Roche patents in defining the prior art for subsequent research and development in this chemical space.

The table below summarizes the key details of this patent family.

Patent/Application NumberAssigneeKey Claimed FeaturesProposed Application
WO 2003/031445 A1 Hoffmann-La Roche acs.orgacs.orgresearchgate.netTriazolo[1,5-a]pyridine derivatives, including 5-methoxy substituted analogues.Adenosine receptor ligands for the treatment of associated diseases.
US 6,693,116 B2 Hoffmann-La RocheCompounds of the acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine class with a methoxy group at the 5-position.Treatment or prevention of diseases mediated by adenosine receptors.

Strategies for Patent-Oriented Synthetic Methodologies and Compound Design

In the competitive field of pharmaceutical chemistry, securing intellectual property is paramount. For a compound like 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine, where the parent scaffold is well-established in the patent literature, patent-oriented synthetic methodologies and compound design focus on novelty, non-obviousness, and utility.

Synthetic Methodologies:

A common strategy to obtain patent protection for a known compound is to develop a novel and inventive synthetic process. For 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine, this could involve:

Novel Starting Materials or Intermediates: The conventional synthesis relies on 2-amino-6-methoxypyridine. A patentable method could involve an alternative route to this intermediate or a completely different precursor that avoids this specific starting material.

Novel Reagents or Catalysts: The use of new catalysts, for instance, a more efficient or "greener" catalyst for the cyclization step, could be a source of novelty. Many syntheses of the acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine core involve metal catalysts or oxidizing agents. wipo.int Developing a catalyst-free or a more environmentally benign process would be a significant and patentable improvement. uic.edu

Process Innovation: Improving the efficiency, scalability, or safety of an existing synthesis can also be patentable. This could include reducing the number of synthetic steps (a one-pot synthesis), improving yields, or using less hazardous reagents.

Compound Design:

To create novel compositions of matter based on the 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, medicinal chemists can employ several strategies:

Bioisosteric Replacement: Replacing the methoxy group with other functionalities that have similar physical or chemical properties but result in a structurally novel molecule with potentially improved biological activity or pharmacokinetic properties.

Derivatization: Introducing substituents at other positions of the acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine ring system can lead to new, patentable compounds. The choice of substituents would be guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, or other drug-like properties.

Prodrugs: Designing a prodrug of 5-Methoxy- acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine, which is converted to the active compound in the body, can be another avenue for patent protection. This approach can be used to improve properties such as solubility or bioavailability.

By focusing on these strategic areas, researchers can navigate the existing patent landscape and contribute novel and valuable intellectual property to the field of acs.orgacs.orgresearchgate.nettriazolo[1,5-a]pyridine chemistry.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine?

Methodological Answer: Synthesis optimization requires balancing reaction efficiency, yield, and purity. A one-pot approach, as demonstrated for chloro-substituted analogs, involves sequential steps:

Condensation : React 4-methoxypyridin-2-amine with DMF-DMA to form an imidamide intermediate.

Cyclization : Treat with hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) to form the triazole ring.

Substitution : Introduce functional groups via nucleophilic substitution under basic conditions (e.g., KOH/EtOH).
Key Parameters :

  • Temperature control (70–100°C for cyclization).
  • Solvent choice (DMF for condensation; ethanol/water for purification).
  • Catalyst optimization (e.g., copper sulfate for click chemistry in triazole formation) .

Q. How can spectroscopic and crystallographic techniques validate the structure of 5-Methoxy-triazolopyridine derivatives?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy group position (δ 3.8–4.0 ppm for OCH3_3) and triazole ring protons (δ 8.2–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H8_8N3_3O: 178.0721).
  • X-ray Crystallography : Resolves planar triazolopyridine core and substituent orientation (e.g., dihedral angles between methoxy and triazole groups) .

Q. What strategies are used to screen the biological activity of 5-Methoxy-triazolopyridines?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions be addressed?

Methodological Answer: Regioselectivity in substitutions (e.g., halogenation) depends on:

  • Directing Groups : Methoxy groups at C5 direct electrophiles to C7 via resonance effects.
  • Catalysis : Copper(I) iodide promotes selective C-H activation at electron-deficient positions .
    Example : I2_2-catalyzed oxidative coupling with N-tosylhydrazones yields C3-substituted derivatives in 1,4-dioxane (76% yield) .

Q. What mechanistic insights explain cyclization efficiency in triazolopyridine synthesis?

Methodological Answer: Cyclization proceeds via:

Nucleophilic Attack : Hydroxylamine on imidamide intermediate forms N-hydroxy intermediate.

Dehydration : TFAA promotes intramolecular cyclization by removing water.

Aromatic Stabilization : Planar triazolopyridine core enhances thermodynamic stability .
Advanced Insight : Oxidative cyclization with NaOCl (green chemistry) avoids toxic Cr(VI) reagents, achieving 73% yield in ethanol .

Q. How do structural modifications (e.g., hydrogenation) alter physicochemical properties?

Methodological Answer:

  • Hydrogenation : Partial saturation (4,5,6,7-tetrahydro derivatives) increases solubility but reduces aromaticity.
  • Functionalization : Ethynyl groups (C≡CH) enable click chemistry for bioconjugation .
    Case Study : 4,7-Dihydro analogs show enhanced reactivity with α-bromoketones, forming imidazotriazolopyrimidines .

Q. How should contradictory data on synthetic yields be resolved?

Methodological Answer: Contradictions arise from:

  • Catalyst Purity : Copper sulfate vs. sodium ascorbate in click chemistry (yields vary from 46–88%) .
  • Solvent Effects : DMF vs. 1,4-dioxane in oxidative coupling (yield differences >30%) .
    Resolution : Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate via HPLC .

Q. What computational tools predict the bioactivity of 5-Methoxy-triazolopyridines?

Methodological Answer:

  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., EGFR kinase) .
  • QSAR Models : Correlate logP values (e.g., 1.12 for methyl esters) with membrane permeability .
  • DFT Calculations : Predict reactivity of methoxy groups in electrophilic substitutions (e.g., Fukui indices) .

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